乳酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium lactate is a chemical compound with the formula KC₃H₅O₃. It is the potassium salt of lactic acid and appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids . Potassium lactate is widely used in the food industry as a preservative and flavor enhancer, as well as in various industrial applications.

科学研究应用

Potassium lactate has a wide range of applications in scientific research, including:

Chemistry:

- Used as a buffering agent in various chemical reactions.

- Acts as a source of lactate ions in analytical chemistry.

Biology:

- Employed in cell culture media to provide a source of potassium and lactate.

- Used in studies involving metabolic pathways and energy production.

Medicine:

- Utilized in intravenous solutions to treat electrolyte imbalances.

- Investigated for its potential role in cardiovascular health and metabolic disorders .

Industry:

- Commonly used in the food industry as a preservative and flavor enhancer.

- Applied in the production of biodegradable plastics and other environmentally friendly materials .

作用机制

Target of Action

Potassium lactate, the potassium salt of lactic acid, primarily targets potassium channels in cells . It is also known to have a broad antimicrobial action, making it effective at inhibiting most spoilage and pathogenic bacteria .

Mode of Action

Potassium lactate interacts with its targets by activating ATP-sensitive potassium channels . This activation can interfere with ATP production by inhibiting glycolysis . Furthermore, potassium lactate has been found to have a broad antimicrobial action, which is particularly useful in food safety as it helps inhibit the growth of bacteria .

Biochemical Pathways

The biochemical pathways affected by potassium lactate are primarily related to energy metabolism and signal transduction during immune and inflammatory responses . Lactate, the base component of potassium lactate, plays an indispensable role in various physiological cellular functions. It contributes to energy metabolism and signal transduction during immune and inflammatory responses .

Result of Action

The action of potassium lactate results in several molecular and cellular effects. In T cells, lactate causes the cells to produce higher amounts of the proinflammatory cytokine IL-17 and triggers loss of cytolytic activity .

Action Environment

The action, efficacy, and stability of potassium lactate can be influenced by environmental factors. For instance, in meat and poultry products, potassium lactate is used to extend shelf life and increase food safety . It has been found that the use of potassium lactate in traditional meat products like salami enables a 30% sodium chloride reduction without compromising the product quality and antimicrobial benefits of high sodium chloride concentration .

准备方法

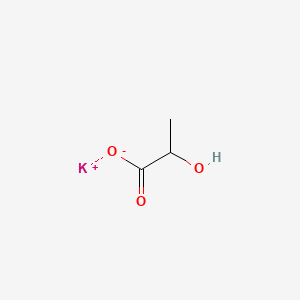

合成路线和反应条件: 乳酸钾是通过用氢氧化钾中和乳酸制备的。该反应可以用以下方式表示:

CH3CH(OH)COOH+KOH→KC3H5O3+H2O

乳酸由糖源发酵而成,与氢氧化钾反应生成乳酸钾和水 {_svg_2}。

工业生产方法: 在工业环境中,乳酸通常通过糖类(如葡萄糖或蔗糖)的发酵产生。然后纯化乳酸并用氢氧化钾中和以生成乳酸钾。 所得溶液可以浓缩至含有高达 78% 的固体 。

化学反应分析

反应类型: 乳酸钾主要进行酸碱反应,因为它是一种弱酸强碱盐。它也可以在酸催化剂存在下与醇反应时参与酯化反应。

常见的试剂和条件:

酸碱反应: 乳酸钾可以与强酸反应生成乳酸和相应的钾盐。

酯化反应: 在酸催化剂存在下,乳酸钾可以与醇反应生成乳酸酯。

主要形成的产物:

乳酸: 当乳酸钾与强酸反应时。

乳酸酯: 当乳酸钾与醇进行酯化反应时。

4. 科研应用

乳酸钾在科学研究中具有广泛的应用,包括:

化学:

- 用作各种化学反应中的缓冲剂。

- 在分析化学中充当乳酸根离子的来源。

生物学:

- 在细胞培养基中使用,以提供钾和乳酸的来源。

- 用于涉及代谢途径和能量产生的研究。

医学:

- 用于静脉注射溶液中,以治疗电解质失衡。

- 正在研究其在心血管健康和代谢紊乱中的潜在作用 。

工业:

- 通常用作食品工业中的防腐剂和增味剂。

- 应用于生物降解塑料和其他环保材料的生产 。

5. 作用机理

乳酸钾主要通过其作为乳酸根离子和钾离子的来源发挥作用。 乳酸根离子被代谢成二氧化碳和水,这需要消耗氢离子,从而产生代谢性碱中毒效应 。钾离子在维持细胞功能、神经传递和肌肉收缩中起着至关重要的作用。

类似的化合物:

乳酸钠: 乳酸的钠盐,在食品保存和医疗应用中具有类似的用途。

乳酸钙: 乳酸的钙盐,用作食品添加剂和钙补充剂。

乳酸镁: 乳酸的镁盐,用作膳食补充剂和医疗治疗.

乳酸钾的独特性: 乳酸钾独特的能够提供钾离子和乳酸根离子,使其在需要这两种离子的应用中尤其有价值。 其吸湿性和高溶解度也使其成为食品工业中有效的防腐剂和增味剂 。

相似化合物的比较

Sodium Lactate: Sodium salt of lactic acid, used similarly in food preservation and medical applications.

Calcium Lactate: Calcium salt of lactic acid, used as a food additive and in calcium supplements.

Magnesium Lactate: Magnesium salt of lactic acid, used as a dietary supplement and in medical treatments.

Uniqueness of Potassium Lactate: Potassium lactate is unique in its ability to provide both potassium and lactate ions, making it particularly valuable in applications where both ions are needed. Its hygroscopic nature and high solubility also make it an effective preservative and flavor enhancer in the food industry .

属性

CAS 编号 |

996-31-6 |

|---|---|

分子式 |

C3H6KO3 |

分子量 |

129.18 g/mol |

IUPAC 名称 |

potassium;2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

InChI 键 |

BYPIKLIXBPMDBY-UHFFFAOYSA-N |

SMILES |

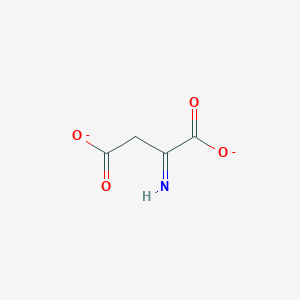

CC(C(=O)[O-])O.[K+] |

规范 SMILES |

CC(C(=O)O)O.[K] |

Key on ui other cas no. |

996-31-6 |

物理描述 |

Liquid |

Pictograms |

Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Potassium lactate acts as an antimicrobial agent, primarily targeting the growth of bacteria like Listeria monocytogenes [, , , , , , , , ]. This inhibitory effect is attributed to its ability to lower the pH of food products, creating an unfavorable environment for bacterial growth.

A: Potassium lactate primarily exerts a listeriostatic effect rather than a listericidal one []. While the exact mechanism is not fully understood, it's believed to disrupt the pH homeostasis of Listeria monocytogenes, interfering with vital cellular processes and inhibiting growth.

A: Yes, research shows that potassium lactate can be used synergistically with other antimicrobials to enhance the safety of ready-to-eat meat products [, , ]. Studies have shown that combinations with sodium diacetate [, , , ], acidified sodium chlorite [], and nisin [] can effectively control Listeria monocytogenes growth.

A: Potassium lactate is often incorporated into various meat products, including frankfurters [, , , , ], cooked ham [, ], turkey breast [, ], ground turkey [], and beef frankfurters []. It's also used in other products like chub mackerel [] and Tajik sambusa [].

A: Research indicates that the concentration of nitrite, rather than its source (synthetic or natural), is the primary factor influencing antilisterial activity in RTE meats containing potassium lactate [].

A: The addition of potassium lactate has been shown to extend the shelf-life of various food products. In chub mackerel, for instance, a 2% potassium lactate treatment extended the shelf life up to nine days compared to the control group, which spoiled after six days [].

A: Potassium lactate can influence the color of meat products. In buffalo calf meat rolls, increasing levels of potassium lactate led to a decrease in redness (a-value) while lightness (L-value) remained unaffected []. Similarly, in marinated catfish fillets, a combination of potassium acetate and potassium lactate increased redness (a) but decreased lightness (L) and yellowness (b*) [].

ANone: The molecular formula of potassium lactate is C3H5KO3 and its molecular weight is 128.17 g/mol.

A: Yes, attenuated total reflectance infrared spectroscopy has been used to study the interaction of potassium lactate with the stratum corneum, particularly its effect on the OH group of serine residues [].

A: Potassium lactate acts as a humectant [, ]. Research on the stratum corneum suggests that it increases the interaction between water molecules and the serine residue of the stratum corneum protein, leading to increased water-holding capacity [].

A: Yes, potassium lactate has been successfully used as a biostimulant in bioremediation efforts to treat groundwater contaminated with chlorinated solvents []. Its role is to stimulate the growth of microorganisms that can degrade these contaminants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1260505.png)

![4-[1-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-2-propynyl]benzoic acid](/img/structure/B1260512.png)